molecular formula C14H20ClN3O B6470084 N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide CAS No. 2640967-85-5

N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide

Cat. No.: B6470084
CAS No.: 2640967-85-5
M. Wt: 281.78 g/mol
InChI Key: MQYNVYLKTDYQBF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide is a chemical compound with potential applications in various fields of science and industry. This compound features a pyrrolidine ring, a chloropyridine moiety, and a tert-butyl group, making it a unique and versatile molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyrrolidine ring One common approach is the reaction of 3-chloropyridine with tert-butylamine under controlled conditions to form the intermediate pyrrolidine derivative

Industrial Production Methods: In an industrial setting, the synthesis of this compound may be scaled up using continuous flow reactors or batch processes. The choice of method depends on factors such as cost, efficiency, and the desired purity of the final product. Catalysts and solvents are carefully selected to optimize yield and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its structural features make it suitable for various organic transformations.

Biology: N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide may have biological activity, potentially serving as a lead compound for drug discovery. Its interactions with biological targets can be studied to develop new therapeutic agents.

Medicine: The compound's potential medicinal applications include its use as a precursor for pharmaceuticals. Research may focus on its efficacy and safety in treating various diseases.

Industry: In industry, this compound can be utilized in the production of specialty chemicals, agrochemicals, and materials. Its unique properties may offer advantages in specific applications.

Mechanism of Action

The mechanism by which N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide exerts its effects involves interactions with molecular targets and pathways. The specific targets and pathways depend on the context in which the compound is used, such as in biological systems or chemical reactions.

Comparison with Similar Compounds

  • N-ethyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide

  • N-methyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide

  • N-propyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide

Uniqueness: N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide stands out due to its tert-butyl group, which provides steric hindrance and influences its reactivity and biological activity. This feature distinguishes it from other similar compounds and may contribute to its unique properties and applications.

Properties

IUPAC Name

N-tert-butyl-1-(3-chloropyridin-4-yl)pyrrolidine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20ClN3O/c1-14(2,3)17-13(19)10-5-7-18(9-10)12-4-6-16-8-11(12)15/h4,6,8,10H,5,7,9H2,1-3H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQYNVYLKTDYQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC(=O)C1CCN(C1)C2=C(C=NC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.